tanshinone IIA sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tanshinone IIA sulfonate typically involves the sulfonation of tanshinone IIA. One common method is the reaction of tanshinone IIA with sulfur trioxide in the presence of a suitable solvent, such as chloroform, n-butanol, methanol, and water. The reaction conditions often include the addition of 0.5% saturated ammonium acetate aqueous solution to suppress emulsification and enhance sample loading capacity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography is often employed for the separation and purification of the compound. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tanshinone IIA sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Scientific Research Applications
Tanshinone IIA sulfonate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound for studying sulfonation reactions and their mechanisms.
Biology:
- Investigated for its role in modulating biological pathways and cellular functions.
Medicine:
- Widely used in the treatment of cardiovascular diseases, particularly for its anti-myocardial ischemia and hypoxia effects. It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris .
- Employed as adjunctive therapy for pulmonary heart disease, showing better therapeutic efficacy when combined with conventional Western medicine .
Industry:
Mechanism of Action
Tanshinone IIA sulfonate exerts its effects through multiple molecular targets and pathways:
Cardioprotective Effects: It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris.
Anti-inflammatory and Antioxidant Effects: It modulates signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, leading to reduced production of pro-inflammatory cytokines and enhanced antioxidant enzyme activities.
Neuroprotective Effects: It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which controls the expression of genes with cytoprotective effects.
Comparison with Similar Compounds
Tanshinone IIA sulfonate is unique due to its water solubility and potent pharmacological properties. Similar compounds include:
Tanshinone I: Another major component of Salvia miltiorrhiza with similar pharmacological activities but less water solubility.
Cryptotanshinone: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and pathways.
Properties
Molecular Formula |
C19H17O6S- |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |
InChI Key |
UJCACMLMPLLRGW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
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